1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-(4-benzhydrylpiperazin-1-yl)triazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N6O2S/c39-41(40,26-16-8-3-9-17-26)32-31-33-30(27-18-10-11-19-28(27)38(31)35-34-32)37-22-20-36(21-23-37)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQHSZZIRMBWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine typically involves multi-step synthetic routes. One common method involves the cyclization of 1-azido-2-isocyanoarenes with terminal acetylenes or substituted acetaldehydes . This process can be catalyzed by various metal catalysts, such as copper or rhodium, to form the triazoloquinazoline core. The benzenesulfonyl group is then introduced through sulfonylation reactions, and the diphenylmethylpiperazine moiety is attached via nucleophilic substitution reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as using high-efficiency catalysts and purification techniques .
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoloquinazolines and piperazine derivatives .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of this compound in inhibiting cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and intrinsic pathway activation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Intrinsic pathway activation |
A study by Nacher-Luis et al. (2024) demonstrated that similar benzothiazole derivatives exhibit significant anticancer properties, suggesting a promising avenue for further research into this compound's efficacy against various cancers.
Antimicrobial Properties
The compound has shown potential antimicrobial activity against a range of bacterial strains. The presence of the benzenesulfonyl group enhances its lipophilicity, which may improve membrane permeability and bioactivity.
Table 2: Antimicrobial Activity
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Inhibition observed |
This antimicrobial potential positions the compound as a candidate for developing new antibacterial agents.
Neuropharmacological Effects
The piperazine ring within the structure suggests possible neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties.
Case Study: Anticancer Mechanism
In a detailed study evaluating the anticancer efficacy of related benzothiazole derivatives, researchers utilized flow cytometry to analyze cell cycle distribution and apoptosis markers. The results indicated that treatment with these compounds resulted in a significant increase in sub-G1 phase cells, which is indicative of apoptosis.
Case Study: Antimicrobial Efficacy
A comparative analysis of various benzothiazole derivatives revealed that they possess inhibitory effects against multiple bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The triazoloquinazoline core can bind to enzymes or receptors, inhibiting their activity and modulating biological processes . The benzenesulfonyl group and diphenylmethylpiperazine moiety contribute to the compound’s binding affinity and specificity, enhancing its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Moiety
Modifications to the Triazoloquinazoline Core
- 7-Chloro Derivative : The compound 1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-phenylpiperazine introduces a chlorine atom at position 7 of the quinazoline ring. This halogenation likely enhances steric bulk and may improve binding to hydrophobic enzyme pockets .
- Ethoxyphenylamine Replacement: In 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine , the piperazine is replaced by an ethoxyphenylamine group.
Heterocyclic Analogues
- Benzothiazole-Piperazine-Triazole Hybrids: Compounds like 1-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone replace the triazoloquinazoline core with a benzothiazole-triazole system. This simplification may reduce synthetic complexity but limits π-π stacking capabilities.
- Thiadiazole Derivatives: 1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine substitutes the triazole with a thiadiazole ring.
Biological Activity
The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(diphenylmethyl)piperazine is a member of the triazoloquinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a triazole ring fused to a quinazoline moiety, along with benzenesulfonyl and diphenylmethyl groups. Its molecular formula is with a molecular weight of 480.56 g/mol. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. A study evaluated similar compounds against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Mammary gland breast cancer (MCF-7) | Moderate |
| Human prostate cancer (PC3) | Moderate |
| Colorectal carcinoma (HCT-116) | 17.35 |
The compound demonstrated moderate cytotoxicity against these cell lines, suggesting potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in tumor proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit human carbonic anhydrase isoenzymes associated with tumor growth .
Case Studies
Several studies have explored the biological activity of triazoloquinazolines:
- Study on Anticancer Activity :
-
Enzyme Inhibition :
- Research focused on the inhibition of human carbonic anhydrase (hCA) isoenzymes revealed that certain derivatives exhibited high inhibitory activity against tumor-associated isoenzymes while showing minimal effects on physiologically important ones . This selectivity can be advantageous in reducing side effects during cancer treatment.
Q & A
Basic: What synthetic methodologies are optimized for constructing the [1,2,3]triazolo[1,5-a]quinazoline core in this compound?
The synthesis of triazoloquinazoline derivatives often involves cyclization reactions between hydrazine derivatives and carbonyl-containing precursors. For example, 2-hydrazinobenzoic acid reacts with diphenylN-cyano-dithioimidocarbonate under basic conditions (e.g., triethylamine in ethanol) to form the triazole ring via a nucleophilic addition-cyclization sequence . Key optimization steps include:
- Temperature control : Ice-cold initiation followed by room-temperature stirring ensures controlled reactivity.
- Acidification : Post-reaction treatment with concentrated HCl and heating (e.g., 1 hour) facilitates ring closure.
- Crystallization : Ethanol recrystallization yields high-purity crystals, confirmed by X-ray diffraction for planar fused-ring systems .
Advanced: How can computational methods resolve contradictions in observed vs. predicted biological activity of this compound?
Discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data may arise from conformational flexibility or solvent effects. To address this:
- Density Functional Theory (DFT) : Calculate the energy landscape of benzenesulfonyl and diphenylmethylpiperazine substituents to identify dominant conformers .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO mixtures) to assess stability of active conformers under physiological conditions .
- Machine Learning : Train models on structurally analogous triazoloquinazolines (e.g., 5-cyclopentyl-2-phenyl derivatives ) to refine activity predictions.
Basic: What analytical techniques validate the structural integrity of the benzenesulfonyl-piperazine moiety?
- NMR Spectroscopy :
- LC-MS : Monitor molecular ion peaks (e.g., m/z 500–600 range) and fragmentation patterns to verify substituent retention .
Advanced: How can isotopic labeling (e.g., ¹³C) elucidate the mechanism of triazole ring formation?
Isotopic tracing using ¹³CO in carbonylative C–H functionalization (as demonstrated for triazoloindolones ) can track carbon migration during cyclization. Key steps:
- Synthesis with ¹³CO : React 1-(2-bromoaryl)-1,2,3-triazoles with ¹³CO under palladium catalysis to label the carbonyl position.
- NMR/Mass Spec Analysis : Compare labeled vs. unlabeled compounds to confirm whether the triazole’s nitrogen originates from hydrazine precursors or alternative pathways .
Basic: What crystallization strategies ensure high-quality single crystals for X-ray diffraction studies?
- Solvent Selection : Ethanol or ethanol/water mixtures are preferred for slow evaporation, producing colorless crystals (e.g., 2-phenoxy-triazoloquinazoline ).
- Hydrogen Bonding : Utilize N–H···O interactions (Table 1 in ) to stabilize dimeric structures, enhancing crystal packing.
- Refinement : Apply restraints for amino H-atoms (N–H distance: 0.88±0.01 Å) and isotropic displacement parameters during refinement .
Advanced: What strategies mitigate side reactions during piperazine functionalization?
The diphenylmethyl group on piperazine is sterically hindered, increasing risk of incomplete substitution or byproduct formation. Solutions include:
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during sulfonylation .
- Catalysis : Use Pd/Cu systems for Ullmann-type coupling to enhance regioselectivity .
- Reaction Monitoring : Track intermediates via TLC (GF254 plates) with UV detection at 254 nm .
Basic: How are purity and stability assessed for storage and reproducibility?
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to quantify impurities (<0.5% threshold) .
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for sulfonyl hydrolysis or piperazine oxidation .
Advanced: Can non-covalent interactions (e.g., π-stacking) explain discrepancies in solubility vs. bioactivity?
The diphenylmethyl group enhances lipophilicity but may reduce aqueous solubility. To balance this:
- Co-crystallization Screens : Test co-formers (e.g., cyclodextrins) to improve solubility without altering activity .
- Surface Plasmon Resonance (SPR) : Measure binding affinity changes in simulated physiological buffers to correlate solubility with target engagement .
Methodological Table: Key Spectral Data for Triazoloquinazoline Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
